2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Overview
Description
2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common reaction conditions include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic conditions.
Substitution: Halogenation reagents, nitrating agents, and other electrophiles or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Trifluoromethylphenyl)-5-phenyl-1,3,4-oxadiazole
Uniqueness
2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of both chloro and nitro groups on the phenyl ring, as well as the trifluoromethyl group on the other phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(2-chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3N3O3/c16-12-6-5-10(22(23)24)7-11(12)14-21-20-13(25-14)8-1-3-9(4-2-8)15(17,18)19/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBMWTIQGVOMDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.